![molecular formula C19H27N3O2 B2973079 (E)-4-(Dimethylamino)-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]but-2-enamide CAS No. 2411332-83-5](/img/structure/B2973079.png)
(E)-4-(Dimethylamino)-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]but-2-enamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as DMABN and has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of DMABN involves the inhibition of various enzymes and pathways in cancer cells and brain tissue. DMABN inhibits the activity of acetylcholinesterase, which increases the levels of acetylcholine in the brain, leading to improved cognitive function. In cancer cells, DMABN inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division, leading to cell death.
Biochemical and Physiological Effects
DMABN has been shown to have several biochemical and physiological effects. In cancer cells, DMABN induces apoptosis by activating caspase-3, a protein that cleaves other proteins and leads to cell death. DMABN also inhibits the activity of NF-kB, a transcription factor that regulates the expression of genes involved in cell survival and inflammation. In brain tissue, DMABN inhibits the activity of acetylcholinesterase, leading to increased levels of acetylcholine, which enhances cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
DMABN has several advantages for lab experiments, including its high purity and yield, which make it suitable for use in biochemical assays and animal studies. However, DMABN has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
For DMABN research include exploring its potential use in combination with other cancer treatments and determining the optimal dosage and administration route for therapeutic use.
Méthodes De Synthèse
DMABN can be synthesized using different methods, including the reaction of 4-dimethylaminobutyryl chloride with 1-(2-phenylacetyl)pyrrolidine-3-carboxylic acid methyl ester. Another method involves the reaction of 1-(2-phenylacetyl)pyrrolidine-3-carboxylic acid with N,N-dimethylbut-2-enamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide. These methods have been used to produce DMABN with high yields and purity.
Applications De Recherche Scientifique
DMABN has potential applications in medical research, particularly in cancer treatment. Studies have shown that DMABN inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. DMABN has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis. Additionally, DMABN has been studied for its potential use in treating Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for memory and learning.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-21(2)11-6-9-18(23)20-14-17-10-12-22(15-17)19(24)13-16-7-4-3-5-8-16/h3-9,17H,10-15H2,1-2H3,(H,20,23)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZIGRRVJKORRE-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1CCN(C1)C(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1CCN(C1)C(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]but-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2972996.png)

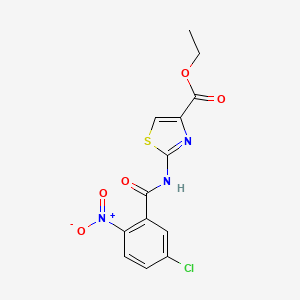
![Ethyl 4-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2972999.png)
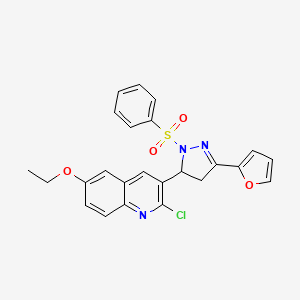

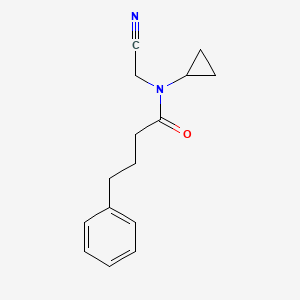
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2973008.png)
![(1R,6S,7R)-7-Bromo-2-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2973012.png)
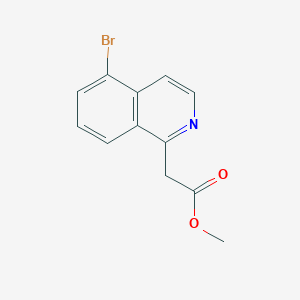
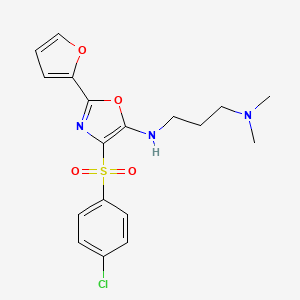
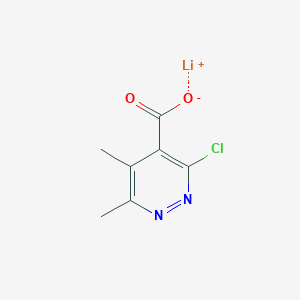
![methyl 4-{[(5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2973018.png)
![1-(2-methoxy-5-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2973019.png)